molecular formula C14H11FO2 B6369216 2-(3-Fluoro-2-methylphenyl)benzoic acid CAS No. 1261940-93-5

2-(3-Fluoro-2-methylphenyl)benzoic acid

Cat. No.: B6369216
CAS No.: 1261940-93-5
M. Wt: 230.23 g/mol
InChI Key: XCXZPPAFQLQCAH-UHFFFAOYSA-N
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Description

2-(3-Fluoro-2-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO2 It is a derivative of benzoic acid, where the phenyl ring is substituted with a fluoro and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(3-Fluoro-2-methylphenyl)benzoic acid involves the nucleophilic fluorination of 1-arylbenziodoxolones. This process typically uses fluoride salts in polar aprotic solvents . Another method involves starting from o-methylphenol, undergoing nitration to form 2-methyl-6-nitrophenol, followed by hydroxyl chlorination to produce 2-chloro-3-nitrotoluene. This intermediate is then fluorinated to yield 2-fluoro-3-nitrotoluene, which is finally oxidized to form 2-fluoro-3-nitrobenzoic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-2-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The fluoro group can be reduced under specific conditions.

    Substitution: The fluoro and methyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution and bromine for electrophilic substitution are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group would yield 2-(3-Fluoro-2-carboxyphenyl)benzoic acid.

Scientific Research Applications

2-(3-Fluoro-2-methylphenyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-2-methylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and methyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoro-2-methylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and methyl groups on the phenyl ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(3-fluoro-2-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-10(7-4-8-13(9)15)11-5-2-3-6-12(11)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXZPPAFQLQCAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683265
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261940-93-5
Record name 3'-Fluoro-2'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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